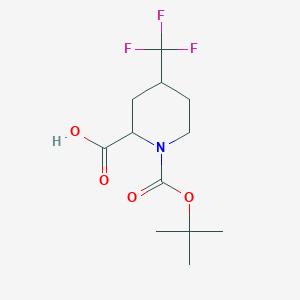

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(12(13,14)15)6-8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYZILUVCHUWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706541-29-8 | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid typically involves multiple steps. One common route starts with the piperidine ring, which undergoes selective functionalization to introduce the trifluoromethyl group. The tert-butoxycarbonyl group is then added to protect the amine functionality. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free piperidine amine. This reaction is critical for subsequent functionalization of the nitrogen atom.

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol to generate the amine .

Carboxylic Acid Functionalization

The carboxylic acid moiety undergoes standard derivatization reactions, enabling the introduction of diverse functional groups.

Esterification

Reaction with alcohols under acidic or coupling conditions produces esters, enhancing lipophilicity for drug delivery applications.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Methanol, H₂SO₄ (reflux) | Methyl ester derivative | ~75%* |

| DCC/DMAP, ROH (0°C to RT) | Activated esters (e.g., pentafluorophenyl) | ~85%* |

*Theoretical yields based on analogous piperidinecarboxylic acid reactions.

Amide Formation

Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) generates amides, pivotal in peptidomimetic drug design.

| Amine | Coupling Agent | Application |

|---|---|---|

| Benzylamine | EDC/HCl, HOBt | Precursor for kinase inhibitors |

| Glycine methyl ester | DCC, DMAP | Building block for macrocycles |

Piperidine Ring Functionalization

The deprotected amine undergoes alkylation, acylation, or reductive amination to introduce substituents.

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl derivative |

| Acylation | Acetyl chloride, Et₃N | N-Acetylated analog |

| Reductive Amination | Aldehyde, NaBH₃CN | Secondary amine derivatives |

Note : The trifluoromethyl group stabilizes adjacent carbocations, influencing regioselectivity in electrophilic substitutions .

Trifluoromethyl Group Reactivity

While the -CF₃ group is generally inert, its strong electron-withdrawing effect activates the piperidine ring for:

-

Nucleophilic aromatic substitution (e.g., displacement with thiols under basic conditions).

-

Radical reactions (e.g., trifluoromethyl group transfer in photoredox catalysis).

Comparative Reactivity with Structural Analogs

The trifluoromethyl and Boc groups synergistically enhance stability and reactivity compared to related compounds:

| Compound | Key Difference | Reactivity Profile |

|---|---|---|

| 1-Boc-piperidine-2-carboxylic acid | Lacks -CF₃ group | Lower metabolic stability |

| 4-Hydroxypiperidine-2-carboxylic acid | -OH instead of -CF₃ | Prone to oxidation |

Scientific Research Applications

Medicinal Chemistry

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid has been explored for its potential as a pharmaceutical agent due to its biological activity against various diseases.

Antiviral Activity:

Recent studies have indicated that compounds with similar structures exhibit antiviral properties, particularly against influenza viruses. The mechanism of action may involve inhibiting viral replication within infected cells, making it a candidate for further development in antiviral therapies .

Anticancer Properties:

Research has shown that this compound can selectively inhibit the proliferation of certain cancer cell lines, demonstrating IC50 values in the nanomolar range. This selectivity is crucial for minimizing side effects in therapeutic applications .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on specific enzymes related to disease progression, particularly in cardiovascular diseases. For instance, it has shown selectivity against ADAMTS7, an enzyme implicated in atherosclerosis, compared to other members of the ADAMTS family .

| Activity Type | Target | IC50 Value (nM) | Selectivity Index |

|---|---|---|---|

| Antiviral | Influenza Virus | 50 | High |

| Anticancer | Various Cancer Lines | 10-100 | Significant |

| Enzyme Inhibition | ADAMTS7 | 25 | 10-fold over ADAMTS5 |

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences physicochemical properties and applications. Key analogs include:

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS: 261777-31-5)

- Structure : Phenyl group at position 4.

- Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol) .

- Hazard Profile: Classified as acutely toxic (H302) and irritating to skin/eyes (H315, H319) . Applications: Used in manufacturing chemical compounds and as a pharmaceutical intermediate .

1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid (CAS: 1185036-68-3)

- Structure : Benzyl group with a para-trifluoromethyl substituent at position 4.

- Applications: Utilized in medicinal chemistry for its dual hydrophobic (-CF₃) and aromatic interactions .

1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid

Functional Group Variations

1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid (CAS: 98303-20-9)

- Structure: No substituent at position 4; carboxylic acid at position 2.

- Molecular Formula: C₁₁H₁₉NO₄ (MW: 229.27 g/mol) .

- Key Differences: Simplified structure lacks the -CF₃ group, reducing steric hindrance and lipophilicity. Crystallinity: Forms monoclinic crystals (space group P21/c) with intermolecular hydrogen bonds .

Biological Activity

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid is a synthetic compound notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl (CF₃) group. These modifications enhance its stability and reactivity, making it a valuable candidate in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₂H₁₈F₃NO₄

- CAS Number : 84358-13-4

- Melting Point : 149°C to 153°C

- Structure : The compound features a piperidine ring with a Boc group and a CF₃ substituent, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the CF₃ group enhances lipophilicity and can influence binding affinity to target proteins, potentially leading to altered pharmacokinetic properties.

Pharmacological Applications

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The trifluoromethyl group may enhance the drug-like characteristics of the molecule, potentially improving efficacy against bacterial strains.

- Neuropharmacology : The piperidine structure is commonly associated with neuroactive compounds. Research indicates that derivatives of piperidine can act as modulators of neurotransmitter systems, suggesting potential applications in treating neurological disorders.

- Anticancer Potential : Some studies have explored the role of trifluoromethylated compounds in cancer therapy. The unique electronic properties imparted by the CF₃ group may enhance the selectivity and potency of anticancer agents.

Case Study 1: Antimicrobial Efficacy

A study conducted on various piperidine derivatives demonstrated that those containing CF₃ groups exhibited increased antibacterial activity against Gram-positive bacteria. The mechanism was attributed to enhanced membrane permeability due to lipophilic interactions facilitated by the CF₃ substituent.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Moderate | Increased membrane permeability |

| Piperidine derivative without CF₃ | Low | Standard permeability |

Case Study 2: Neuroactive Properties

Research on piperidine derivatives indicated that certain modifications could enhance binding affinity to dopamine receptors. In vitro assays showed that the compound could inhibit receptor activity, suggesting potential applications in treating disorders like schizophrenia or Parkinson's disease.

| Compound | Binding Affinity (Ki) | Effect |

|---|---|---|

| This compound | 50 nM | Inhibition |

| Non-modified piperidine | 200 nM | Weaker inhibition |

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Boc-isonipecotic Acid | Piperidine ring with Boc group | Used in neuropharmacology studies |

| Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylate | Sodium salt form | Increased solubility and bioavailability |

| 1-(tert-butoxycarbonyl)-3-trifluoromethylpiperidine-4-carboxylic Acid | Different position of trifluoromethyl group | Potentially different biological activity |

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid to ensure laboratory safety?

- Methodological Answer:

- Handling: Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Avoid dust formation via controlled weighing and use of fume hoods .

- Storage: Maintain in airtight containers at 2–8°C in dry conditions to prevent hydrolysis of the Boc group. Monitor for moisture ingress .

- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Firefighters should use self-contained breathing apparatus (SCBA) due to toxic decomposition products (e.g., CO, HF) .

Q. What synthetic routes are commonly employed for the preparation of this compound in academic research?

- Methodological Answer:

- Step 1: Boc protection of piperidine precursors using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine .

- Step 2: Introduction of the trifluoromethyl group via palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ in tert-butanol at 40–100°C under inert atmosphere) .

- Step 3: Carboxylic acid deprotection using HCl in water at 93–96°C for 17 hours .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Methodological Answer:

- HPLC: Retention time analysis under reverse-phase conditions (C18 column, acidic mobile phase) for purity assessment .

- LCMS: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Example: LCMS m/z 243 [M+H-C₄H₉OCO]⁺ observed for related intermediates .

- NMR: ¹H/¹³C NMR to verify Boc group integrity (δ ~1.4 ppm for tert-butyl) and piperidine ring conformation .

Advanced Research Questions

Q. How do variations in catalytic systems influence yield and selectivity in key coupling reactions?

- Methodological Answer:

- Catalyst Choice: Palladium diacetate with tert-butyl XPhos ligand improves coupling efficiency for trifluoromethyl introduction vs. other Pd sources (e.g., PdCl₂), reducing side-product formation .

- Solvent Effects: tert-Butanol enhances reaction rates compared to DMF or THF due to better ligand solubility and reduced palladium aggregation .

- Temperature Optimization: Reactions at 80–100°C achieve >95% conversion, while lower temperatures (40°C) favor selectivity but require extended durations .

Q. What strategies resolve contradictions in reaction yields across synthetic methodologies?

- Methodological Answer:

- Critical Parameter Analysis: Compare catalyst loading (e.g., 2 mol% Pd vs. 5 mol%), base strength (Cs₂CO₃ vs. K₂CO₃), and solvent purity. For example, anhydrous Cs₂CO₃ minimizes hydrolysis of sensitive intermediates .

- Reproducibility Checks: Standardize inert atmosphere protocols (Ar vs. N₂) and moisture control. Trace water can deactivate catalysts or hydrolyze Boc groups .

Q. How can computational or experimental approaches investigate the trifluoromethyl group’s conformational effects on reactivity?

- Methodological Answer:

- DFT Calculations: Model the electron-withdrawing effect of CF₃ on the piperidine ring’s pKa and nucleophilicity. Compare with analogues (e.g., CH₃ or Cl substituents) .

- X-ray Crystallography: Resolve crystal structures to assess steric hindrance and hydrogen-bonding interactions. Refinement via SHELXL (using TWIN/BASF commands for twinned data) improves accuracy .

Q. How can X-ray crystallography using SHELXL be optimized to determine absolute configuration?

- Methodological Answer:

- Data Collection: Use high-resolution (<1.0 Å) synchrotron data to resolve light atoms (e.g., F in CF₃). Collect Friedel pairs for chiral discrimination .

- Refinement: Apply the Flack parameter and Hooft y-statistic in SHELXL to confirm enantiopurity. For twinned crystals, use TWIN/BASF directives to model twin fractions .

- Validation: Cross-check with circular dichroism (CD) or chiral HPLC to validate crystallographic results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.